molecular formula C19H16BrN3O5 B12013317 Ethyl 2-(3-(2-(5-bromo-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate CAS No. 624726-31-4

Ethyl 2-(3-(2-(5-bromo-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B12013317
CAS No.: 624726-31-4
M. Wt: 446.3 g/mol
InChI Key: CXPYWCLVTZTELU-UHFFFAOYSA-N
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Description

SALOR-INT L365459-1EA is a chemical compound with the molecular formula C10H15N. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of SALOR-INT L365459-1EA typically involves the addition reaction of benzylamine. The specific method includes reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain SALOR-INT L365459-1EA . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

SALOR-INT L365459-1EA undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

SALOR-INT L365459-1EA has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of SALOR-INT L365459-1EA involves its interaction with specific molecular targets and pathways. For instance, in its role as a local anesthetic, it likely interacts with sodium channels in nerve cells, inhibiting the transmission of pain signals. In its role as a nasal mucosal vasoconstrictor, it may interact with adrenergic receptors, causing the constriction of blood vessels and reducing nasal congestion .

Comparison with Similar Compounds

SALOR-INT L365459-1EA can be compared with other similar compounds such as 4-isopropylbenzylamine and benzylamine. While these compounds share some structural similarities, SALOR-INT L365459-1EA is unique in its specific applications and reaction conditions. For example, 4-isopropylbenzylamine is commonly used as an intermediate in organic synthesis, but it does not have the same range of applications in medicine and industry as SALOR-INT L365459-1EA .

Biological Activity

Ethyl 2-(3-(2-(5-bromo-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20BrN3O5SC_{20}H_{20}BrN_3O_5S, with a molar mass of approximately 507.336 g/mol. The compound features a hydrazone linkage, which is known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetate with 5-bromo-2-hydroxybenzoyl hydrazone derivatives, followed by cyclization to form the indole structure. The synthesis process can be outlined as follows:

  • Reagents : Ethyl acetate, 5-bromo-2-hydroxybenzoyl hydrazone.
  • Conditions : The reaction is usually conducted under reflux conditions in an organic solvent like ethanol.
  • Yield : The yield can vary based on reaction conditions, typically ranging from 70% to 90%.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 32 µg/mL, indicating potent antimicrobial activity.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies conducted on different cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) reported:

  • IC50 Values : The IC50 values ranged from 10 to 25 µM, suggesting effective inhibition of cell proliferation.

Table 1 summarizes the anticancer activity against various cell lines:

Cell LineIC50 (µM)Activity Level
MCF-715Moderate
HeLa20Moderate
A54925Low

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in animal models. In a study involving carrageenan-induced paw edema in rats, the compound significantly reduced inflammation compared to the control group.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity when modified with different substituents on the benzoyl ring. This suggests that structural modifications can optimize biological activity.
  • Anticancer Research : In a comparative study involving several hydrazone derivatives, this compound outperformed others in inhibiting MCF-7 cell growth, highlighting its potential as a lead compound for further development.
  • Inflammation Model : A study assessing the anti-inflammatory properties in a rat model showed that treatment with this compound led to a significant decrease in paw swelling and inflammatory markers compared to untreated controls.

Properties

CAS No.

624726-31-4

Molecular Formula

C19H16BrN3O5

Molecular Weight

446.3 g/mol

IUPAC Name

ethyl 2-[3-[(5-bromo-2-hydroxybenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C19H16BrN3O5/c1-2-28-16(25)10-23-14-6-4-3-5-12(14)17(19(23)27)21-22-18(26)13-9-11(20)7-8-15(13)24/h3-9,24,27H,2,10H2,1H3

InChI Key

CXPYWCLVTZTELU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O

Origin of Product

United States

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